
3dTDP-Pyrdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3dTDP-Pyrdg is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and various biochemical and physiological effects, making it an interesting topic for further investigation.
Wirkmechanismus
The mechanism of action of 3dTDP-Pyrdg is not fully understood, but it is believed to involve the modulation of protein-protein interactions. Specifically, it has been shown to bind to a specific site on the target protein, which can alter its conformation and affect its interactions with other proteins. This can lead to downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of specific proteins, which can affect cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3dTDP-Pyrdg in lab experiments is its ability to modulate protein-protein interactions, which can be useful for studying various cellular processes and signaling pathways. Additionally, its unique mechanism of action and potential applications in drug discovery make it an interesting compound for further investigation. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3dTDP-Pyrdg. One direction is to further investigate its mechanism of action and how it modulates protein-protein interactions. Additionally, it would be interesting to study its potential applications in drug discovery and development, particularly for diseases such as cancer and inflammation. Furthermore, it may be useful to explore alternative synthesis methods that could make the compound more accessible for lab experiments.
Synthesemethoden
The synthesis of 3dTDP-Pyrdg involves the use of various chemical reagents and procedures. The compound is typically synthesized using a multi-step process that involves the use of a pyridine derivative and a tert-butyl ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3dTDP-Pyrdg has been studied for its potential applications in scientific research. It has been shown to have various properties that make it useful for studying cellular processes and signaling pathways. Specifically, it has been studied for its ability to modulate protein-protein interactions, which are important for many cellular processes. Additionally, it has been shown to have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
141848-06-8 |
|---|---|
Molekularformel |
C53H74N2O14P2 |
Molekulargewicht |
1025.1 g/mol |
IUPAC-Name |
[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59) |
InChI-Schlüssel |
MQGGXSSNCXZTHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Synonyme |
3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol 3dTDP-pyrDG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



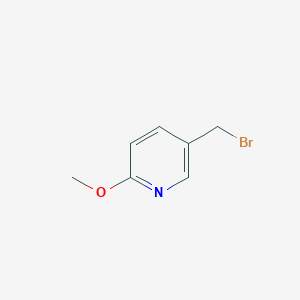
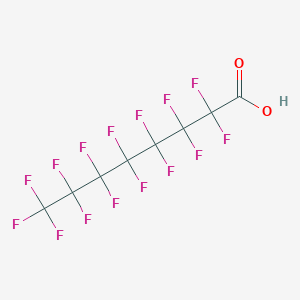
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)


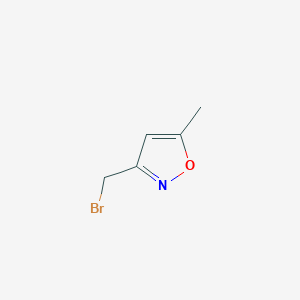

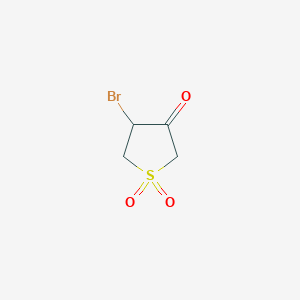


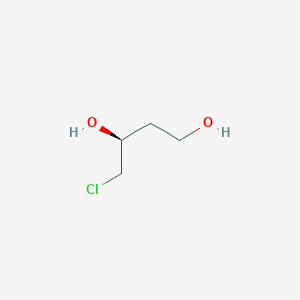
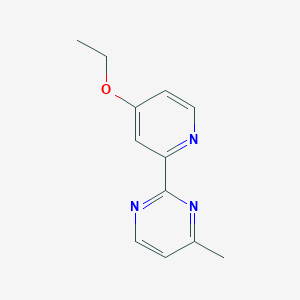
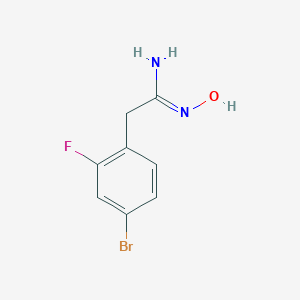
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)